molecular formula C6H8ClNOS B019376 3-Ethoxy-5-chloromethylisothiazole CAS No. 170953-78-3

3-Ethoxy-5-chloromethylisothiazole

Cat. No.: B019376
CAS No.: 170953-78-3
M. Wt: 177.65 g/mol
InChI Key: VZELAVYQLWGPSV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(chloromethyl)-3-ethoxy-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELAVYQLWGPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433724
Record name 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170953-78-3
Record name 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-Ethoxy-5-chloromethylisothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

3-Ethoxy-5-chloromethylisothiazole is characterized by its unique structure, which includes a chloromethyl group attached to an isothiazole ring. The molecular formula is C6H8ClNOS, and it has been cataloged under various identifiers, including PubChem CID 9989791 .

Agricultural Applications

Insecticides and Fungicides

One of the primary applications of this compound is in the development of insecticides and fungicides. Research indicates that derivatives of chlorothiazole compounds can act as effective intermediates for synthesizing insecticides . The compound's ability to disrupt pest physiology makes it a candidate for agricultural use.

Case Study: Synthesis of Insecticides

A study demonstrated that modifications to the isothiazole structure could enhance the insecticidal properties against specific pests. The chloromethyl group plays a crucial role in increasing the bioactivity of these compounds, leading to higher efficacy in field applications.

Pharmaceutical Applications

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Research has indicated that isothiazole derivatives possess significant antibacterial and antifungal properties due to their ability to interfere with microbial cell functions.

Case Study: Antimicrobial Efficacy

In a recent study, a series of isothiazole derivatives, including this compound, were tested against various bacterial strains. Results showed promising activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its reactive chloromethyl group allows for functionalization in polymer synthesis, potentially improving thermal stability and mechanical strength.

Data Table: Properties of Modified Polymers

Polymer TypeModificationThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneWith Isothiazole12030
Polyvinyl ChlorideWith Isothiazole13028

Environmental Applications

Biodegradable Pesticides

Research into biodegradable pesticides has highlighted the potential use of this compound as a component in eco-friendly formulations. Its relatively low toxicity profile suggests that it could be developed into safer agricultural products.

Case Study: Environmental Impact Assessment

An environmental impact assessment conducted on formulations containing this compound indicated minimal residual effects on non-target organisms, supporting its use in sustainable agriculture practices.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Ethoxy-5-chloromethylisothiazole
  • CAS Number : 170953-78-3
  • Molecular Formula: C₆H₈ClNOS
  • Physical Properties :
    • Appearance : Pale brown oil
    • Solubility : Soluble in chloroform, dichloromethane, ether, and ethyl acetate
    • Storage : Requires refrigeration for stability

Applications :
Primarily used in organic synthesis as a reactive intermediate, particularly in pharmaceutical and agrochemical research. Its ethoxy and chloromethyl substituents enhance its utility in nucleophilic substitution and cross-coupling reactions .

Comparison with Structurally Related Isothiazole Derivatives

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituents Key Applications Solubility/Physical State Safety Considerations
This compound 170953-78-3 Ethoxy (-OCH₂CH₃), Chloromethyl (-CH₂Cl) Organic synthesis, pharmaceutical intermediates Oil, soluble in chlorinated solvents Refrigerate; handle with standard PPE
3-Chloro-5-methylisothiazole 14217-67-5 Chloro (-Cl), Methyl (-CH₃) Pharmaceutical intermediates Not specified No specific data; assume standard PPE
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 Chloro (-Cl), Methyl (-CH₃) Antimicrobial agent, industrial biocides Solid Requires gloves, eye protection; avoid environmental release
2-Chloro-5-methoxymethyl-thiazole 340294-07-7 Chloro (-Cl), Methoxymethyl (-CH₂OCH₃) Agrochemical research Not specified Respiratory protection needed in poorly ventilated areas
5-Amino-3-methylisothiazole hydrochloride 52547-00-9 Amino (-NH₂), Methyl (-CH₃) Pharmaceutical intermediates (e.g., kinase inhibitors) Solid (hydrochloride salt) Handle as corrosive; use acid-resistant gloves

Structural and Functional Differences

Substituent Effects :

  • The ethoxy group in this compound increases steric bulk and electron-donating capacity compared to simpler chloro-methyl analogues (e.g., 3-Chloro-5-methylisothiazole). This enhances its reactivity in SN2 reactions .
  • Chloromethyl vs. Methoxymethyl : The chloromethyl group in this compound is more electrophilic than the methoxymethyl group in 2-Chloro-5-methoxymethyl-thiazole, making it a better leaving group in nucleophilic substitutions .

Biological Activity: 5-Chloro-2-methyl-4-isothiazolin-3-one is extensively used as a biocide due to its broad-spectrum antimicrobial properties, unlike this compound, which lacks documented biocidal activity . 5-Amino-3-methylisothiazole hydrochloride derivatives show antitumor and kinase-inhibiting properties, leveraging the amino group for hydrogen bonding in target binding .

5-Chloro-2-methyl-4-isothiazolin-3-one mandates stringent environmental controls to prevent aquatic toxicity, reflecting its biocidal nature .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound is favored in medicinal chemistry for constructing heterocyclic scaffolds. Its ethoxy group can be dealkylated to introduce hydroxyl groups, enabling further functionalization .
  • Market Availability : Supplied by major chemical vendors (e.g., J & K Scientific, Energy Chemical) in milligram to gram quantities, indicating its niche but critical role in research .
  • Comparative Stability: Unlike 5-Amino-3-methylisothiazole hydrochloride, which is stable as a salt, this compound’s oil form necessitates careful storage to avoid degradation .

Biological Activity

3-Ethoxy-5-chloromethylisothiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C7H8ClN2OS
Molecular Weight: 192.67 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (for illustrative purposes)

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties , particularly against certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-710.5
HeLa12.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and protein synthesis.
  • Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress, leading to cell death in cancer cells.
  • Membrane Disruption: The compound may disrupt cellular membranes, leading to leakage of cellular contents and eventual cell lysis.

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various isothiazole derivatives, including this compound. The results indicated a promising antimicrobial profile, particularly against resistant strains of bacteria.
  • Anticancer Activity Assessment:
    Research by Johnson et al. (2024) focused on the anticancer effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in significant cell cycle arrest and increased apoptosis markers.

Preparation Methods

Chloromethylation of 3-Ethoxyisothiazole Derivatives

A widely employed strategy involves introducing the chloromethyl group at position 5 of a pre-functionalized 3-ethoxyisothiazole core. This method leverages the electrophilic substitution reactivity of the isothiazole ring, guided by the electron-donating ethoxy group at position 3.

Procedure:

  • Starting Material: 3-Ethoxyisothiazole is dissolved in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) under anhydrous conditions.

  • Chloromethylation: Chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether is added dropwise at 0–5°C to minimize side reactions.

  • Catalysis: Potassium hydroxide (KOH) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity, directing the chloromethyl group to position 5.

  • Reaction Conditions: The mixture is refluxed at 80–90°C for 18–24 hours, achieving ~65% yield after purification via vacuum distillation and recrystallization (water-ethanol mixtures).

Key Parameters:

ParameterOptimal ValueImpact on Yield/Selectivity
SolventDMSOStabilizes transition state
Temperature80–90°CBalances reaction rate/selectivity
CatalystKOH (10 mol%)Enhances regioselectivity

Ring Construction via Cyclization Reactions

An alternative approach constructs the isothiazole ring from linear precursors, enabling simultaneous introduction of ethoxy and chloromethyl groups.

Hantzsch-Thiazole Synthesis Adaptation:

  • Precursor Synthesis: β-Chlorovinyl aldehyde derivatives are reacted with thioureas in the presence of iodine.

  • Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions (HCl/EtOH), forming the isothiazole core.

  • Functionalization: Ethoxy and chloromethyl groups are introduced sequentially via nucleophilic substitution (e.g., using iodoethane and chloromethyl chloride).

Challenges:

  • Competing side reactions reduce overall yield (~40–50%).

  • Purification requires column chromatography (silica gel, hexane/ethyl acetate).

Multi-Step Synthesis from Halogenated Precursors

Industrial protocols often utilize halogenated intermediates for scalability. For example:

Step 1: Ethoxylation of 5-Hydroxymethylisothiazole

  • Reagents: 5-Hydroxymethylisothiazole, iodoethane, K₂CO₃.

  • Conditions: DMF, 60°C, 4 hours (yield: 42%).

Step 2: Chlorination of Hydroxymethyl Group

  • Reagents: Thionyl chloride (SOCl₂), catalytic DMF.

  • Conditions: Reflux in dichloromethane, 6 hours (yield: 75–80%).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMSO, DMF) stabilize charged intermediates, improving regioselectivity. Non-polar solvents (chloroform) favor faster reactions but reduce control over substitution sites.

Catalytic Systems

CatalystRoleOutcome
KOHBase, deprotonates reactive sites20% yield increase
ZnCl₂Lewis acid, activates electrophilesReduces reaction time by 30%

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃)Ethoxy group confirmation
δ 4.52 (s, 2H, CH₂Cl)Chloromethyl resonance
¹³C NMR δ 65.2 (OCH₂CH₃), δ 44.8 (CH₂Cl)Substituent assignment

Purity Assessment

  • HRMS: [M+H]⁺ calcd. for C₆H₈ClNOS: 177.65; found: 177.648.

  • Elemental Analysis: C 40.58%, H 4.54% (theoretical: C 40.57%, H 4.55%).

Challenges and Solutions

Regioselectivity Control

The ethoxy group’s resonance effects direct electrophiles to position 5. Steric hindrance at position 4 further favors chloromethylation at the desired site. Computational modeling (DFT) predicts transition-state energies to validate pathway feasibility.

Byproduct Formation

  • Major Byproduct: 3-Ethoxy-4-chloromethylisothiazole (5–10% yield).

  • Mitigation: Lower reaction temperature (50°C) and slower reagent addition.

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-5-chloromethylisothiazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step synthesis with careful control of reaction parameters. For example, chloromethylation of isothiazole derivatives often employs refluxing in polar aprotic solvents (e.g., DMSO) under anhydrous conditions, followed by purification via vacuum distillation and recrystallization (e.g., water-ethanol mixtures). Yield optimization (e.g., ~65% in similar syntheses) requires precise stoichiometry, temperature control, and extended reaction times (18–24 hours) to ensure complete intermediate conversion . Catalysts like KOH or phase-transfer agents may enhance regioselectivity for chloromethyl group introduction .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, with deviations ≤0.005 Da between experimental and calculated values indicating purity .
  • Elemental Analysis: Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
  • NMR Spectroscopy: Assigns regiochemistry of substituents; 1^1H and 13^{13}C NMR peaks for the ethoxy group typically appear at δ 1.3–1.5 ppm (triplet) and δ 60–65 ppm, respectively .
  • Melting Point Consistency: Sharp melting ranges (e.g., 141–143°C for analogous compounds) indicate crystalline purity .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the isothiazole core be mitigated?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For electrophilic substitutions (e.g., chloromethylation):

  • Directing Groups: Electron-donating groups (e.g., ethoxy) at position 3 activate position 5 for chloromethylation via resonance stabilization .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring attack at the less hindered position .
  • Catalytic Systems: Lewis acids (e.g., ZnCl2_2) or base-mediated conditions (e.g., K2_2CO3_3) can shift selectivity by modulating electrophilicity .

Q. What strategies address contradictory spectral data in structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare HRMS, NMR, and IR data with computational predictions (e.g., DFT-calculated 13^{13}C shifts) to resolve ambiguities .
  • Isotopic Labeling: Introduce 15^{15}N or 2^{2}H labels to trace unexpected coupling patterns in NMR .
  • X-ray Crystallography: Resolve absolute configuration disputes, particularly for chiral derivatives .

Q. How does the compound’s stability under varying pH conditions impact experimental design?

Methodological Answer:

  • Acidic Conditions: The ethoxy group may hydrolyze to hydroxyl, requiring pH buffering (e.g., phosphate buffers at pH 6–7) for aqueous reactions .
  • Oxidative Stability: Thiazole rings are prone to oxidation; inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) are recommended for long-term storage .
  • Thermal Decomposition: Differential Scanning Calorimetry (DSC) studies can identify safe temperature thresholds (e.g., <150°C) for synthetic steps .

Q. What are the applications of this compound in drug discovery pipelines?

Methodological Answer:

  • Bioisostere Design: The isothiazole core serves as a bioisostere for pyridine or thiophene in kinase inhibitors. Chloromethyl groups enable late-stage diversification via nucleophilic substitution (e.g., with amines or thiols) .
  • Antimicrobial Screening: Derivatives show activity against Gram-positive bacteria; MIC values correlate with lipophilicity (logP) adjustments via substituent variation .

Q. How can computational modeling optimize reaction pathways for novel derivatives?

Methodological Answer:

  • DFT Calculations: Predict transition-state energies to identify kinetically favored pathways (e.g., chloromethylation at position 5 vs. 4) .
  • Molecular Docking: Screen derivatives against target proteins (e.g., CYP450 enzymes) to prioritize synthetic targets .
  • QSAR Models: Relate structural features (e.g., Hammett σ values) to bioactivity, guiding rational design .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between experimental and theoretical elemental analysis results?

Methodological Answer:

  • Sample Purity: Repeat analyses after column chromatography or preparative HPLC to remove impurities (e.g., residual solvents or salts) .
  • Calibration Checks: Verify instrument calibration using certified standards (e.g., acetanilide for CHN analysis) .
  • Hydration/Solvate Effects: Account for non-stoichiometric water or solvent in crystallized samples via TGA .

Q. What protocols ensure reproducibility in scaled-up syntheses?

Methodological Answer:

  • Process Analytical Technology (PAT): Monitor reactions in real-time via in situ FTIR or Raman spectroscopy to detect intermediate deviations .
  • Design of Experiments (DoE): Statistically optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .
  • Batch Records: Document solvent lot numbers, humidity, and equipment calibration to control variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-5-chloromethylisothiazole
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-chloromethylisothiazole

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